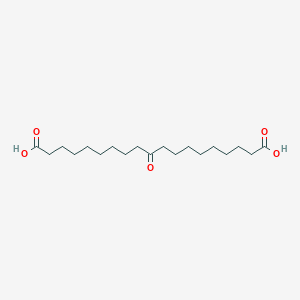

10-Oxononadecanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

10-oxononadecanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O5/c20-17(13-9-5-1-3-7-11-15-18(21)22)14-10-6-2-4-8-12-16-19(23)24/h1-16H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLMOPYKUVSLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)CCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

10-Oxononadecanedioic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

10-Oxononadecanedioic acid is a C19 alpha,omega-dicarboxylic acid containing a ketone functional group at the C10 position. Its structure, featuring two terminal carboxylic acid moieties and a central carbonyl group, suggests a molecule with unique chemical reactivity and potential for diverse applications, from polymer chemistry to pharmacology. The presence of both hydrophilic carboxyl groups and a long hydrophobic carbon chain imparts amphipathic properties, while the ketone group offers a site for further chemical modification. This document provides a comprehensive overview of the predicted properties, potential synthetic routes, and hypothetical biological roles of this compound.

Chemical and Physical Properties

The properties of this compound are predicted based on the known data for nonadecanedioic acid and the influence of a central ketone group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₉H₃₄O₅ | |

| Molecular Weight | 342.47 g/mol | |

| Appearance | White to off-white crystalline solid | By analogy to similar long-chain dicarboxylic acids. |

| Melting Point | 110-120 °C | Expected to be slightly lower than nonadecanedioic acid due to the polarity of the ketone group disrupting crystal packing. |

| Boiling Point | > 450 °C (decomposes) | High boiling point is expected due to high molecular weight and hydrogen bonding capabilities. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The two carboxylic acid groups enhance solubility in polar solvents compared to a non-functionalized alkane of similar length. |

| pKa₁ | ~4.5 | Similar to other long-chain dicarboxylic acids. |

| pKa₂ | ~5.5 | The second dissociation is weaker due to electrostatic effects. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | δ ~2.4-2.5 ppm (t, 4H, -CH₂-C=O), δ ~2.2-2.3 ppm (t, 4H, -CH₂-COOH), δ ~1.2-1.7 ppm (m, 22H, other -CH₂-), δ ~11-12 ppm (s, 2H, -COOH) |

| ¹³C NMR | δ ~210-212 ppm (C=O), δ ~178-180 ppm (-COOH), δ ~42-44 ppm (-CH₂-C=O), δ ~33-35 ppm (-CH₂-COOH), δ ~24-30 ppm (other -CH₂-) |

| IR (Infrared) | ~2800-3300 cm⁻¹ (broad, O-H stretch of -COOH), ~1700-1720 cm⁻¹ (sharp, C=O stretch of ketone and -COOH) |

| Mass Spectrometry | [M-H]⁻ at m/z 341.23, [M+Na]⁺ at m/z 365.23 |

Proposed Synthesis and Experimental Protocols

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: Proposed synthesis of this compound from Nonadecanedioic acid.

Experimental Protocols (Hypothetical)

Step 1: Esterification of Nonadecanedioic Acid

-

To a solution of nonadecanedioic acid (1 equivalent) in methanol (B129727) (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dimethyl ester.

Step 2: Hydroxylation of the Dimethyl Ester

-

Prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.

-

Slowly add a solution of the dimethyl ester of nonadecanedioic acid (1 equivalent) in anhydrous THF to the LDA solution.

-

Stir the mixture at -78°C for 1 hour to allow for enolate formation.

-

Add a solution of oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) (2.5 equivalents) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate the 10-hydroxy derivative.

Step 3: Oxidation to the Ketone

-

To a solution of the 10-hydroxy derivative (1 equivalent) in dichloromethane (B109758) (DCM), add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents).

-

Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Concentrate the filtrate to yield the 10-oxo dimethyl ester.

Step 4: Saponification to this compound

-

Dissolve the 10-oxo dimethyl ester (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (B78521) (3 equivalents) and stir at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Potential Biological Activity and Signaling Pathways

Long-chain dicarboxylic acids are known to be metabolites of fatty acid ω-oxidation. They are involved in energy metabolism, particularly under conditions of high fatty acid flux or impaired β-oxidation. The introduction of a ketone group could modulate these biological activities.

Hypothetical Role in Peroxisomal β-Oxidation

It is plausible that this compound could be a substrate for peroxisomal β-oxidation, a key pathway for the metabolism of very-long-chain fatty acids and dicarboxylic acids.

Diagram 2: Hypothetical Metabolic Pathway of this compound

Caption: Hypothetical metabolic fate of this compound via peroxisomal β-oxidation.

Applications in Research and Drug Development

The bifunctional nature of this compound opens up several avenues for research and development:

-

Polymer Chemistry: The two carboxylic acid groups can be used for the synthesis of specialty polyamides and polyesters. The long aliphatic chain would be expected to impart flexibility and hydrophobicity to the resulting polymers.

-

Drug Delivery: The amphipathic nature of the molecule could be exploited in the design of novel drug delivery systems, such as liposomes or micelles.

-

Linker Chemistry: It could serve as a long-chain linker in the synthesis of proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules, where precise spacing between two active domains is required.

-

Metabolic Research: Synthetically prepared this compound could be used as a standard to investigate fatty acid metabolism and its dysregulation in diseases such as diabetes and metabolic syndrome.

Conclusion

While this compound is not a well-documented compound, its unique structure as a long-chain oxo-dicarboxylic acid suggests a range of interesting chemical and biological properties. The predictive data and hypothetical synthetic and metabolic pathways presented in this guide offer a foundational framework for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental validation is necessary to confirm the properties and activities outlined herein.

An In-depth Technical Guide to the Synthesis of 10-Oxononadecanedioic Acid

Disclaimer: The synthesis of 10-Oxononadecanedioic acid is not well-documented in publicly available scientific literature. Therefore, this guide presents proposed synthetic pathways based on established and analogous chemical reactions for structurally similar molecules. The experimental protocols and quantitative data provided are illustrative and adapted from literature precedents for similar transformations. These pathways are intended for researchers, scientists, and drug development professionals and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is a long-chain keto-dicarboxylic acid with potential applications in various fields, including polymer chemistry and as a building block in the synthesis of complex organic molecules. Its structure, featuring a nineteen-carbon backbone with a ketone at the C10 position and terminal carboxylic acids, presents a unique synthetic challenge. This guide outlines two plausible, multi-step synthetic routes for the preparation of this target molecule.

Pathway A employs a linear approach, starting with the functionalization of a C19 dicarboxylic acid precursor. Pathway B utilizes a convergent strategy, coupling two smaller, functionalized fragments to construct the C19 backbone.

Pathway A: Linear Synthesis via Selective Oxidation

This proposed pathway commences with a readily available long-chain diester, dimethyl nonadecanedioate, and introduces the ketone functionality through a sequence of bromination, hydroxylation, and oxidation.

Logical Workflow for Pathway A

Caption: Linear synthesis of this compound.

Experimental Protocols for Pathway A

Step 1: Radical Bromination of Dimethyl Nonadecanedioate

-

Objective: To introduce a bromine atom at the C10 position. This is a challenging step due to the low reactivity of unactivated C-H bonds and potential for multiple brominations. Photobromination with N-bromosuccinimide (NBS) is a standard method for allylic and benzylic bromination but can be applied to alkanes, albeit with lower selectivity.

-

Protocol: In a flask equipped with a reflux condenser and a light source, dimethyl nonadecanedioate (1 equivalent) is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (1.1 equivalents) and a radical initiator like AIBN (azobisisobutyronitrile, 0.05 equivalents) are added. The mixture is heated to reflux and irradiated with a UV lamp for several hours until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product, a mixture of brominated isomers, would require careful purification by column chromatography.

Step 2: Synthesis of Dimethyl 10-Hydroxynonadecanedioate

-

Objective: To convert the bromo-intermediate to the corresponding secondary alcohol.

-

Protocol: The purified dimethyl 10-bromononadecanedioate (1 equivalent) is dissolved in a mixture of acetone (B3395972) and water. Silver(I) oxide (1.5 equivalents) is added, and the suspension is stirred at reflux for 24 hours. Alternatively, the bromide can be treated with aqueous sodium hydroxide (B78521) in a polar aprotic solvent like DMSO, though elimination reactions may compete. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to yield the crude alcohol, which is purified by column chromatography.

Step 3: Oxidation to Dimethyl 10-Oxononadecanedioate

-

Objective: To oxidize the secondary alcohol to a ketone.

-

Protocol: To a solution of dimethyl 10-hydroxynonadecanedioate (1 equivalent) in dichloromethane, pyridinium (B92312) chlorochromate (PCC, 1.5 equivalents) adsorbed on silica (B1680970) gel is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and eluted with diethyl ether. The filtrate is concentrated under reduced pressure to give the desired keto-diester.

Step 4: Hydrolysis to this compound

-

Objective: To hydrolyze the terminal ester groups to carboxylic acids.

-

Protocol: The dimethyl 10-oxononadecanedioate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (B95107) and water. Lithium hydroxide (3 equivalents) is added, and the mixture is stirred at room temperature overnight. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Illustrative Quantitative Data for Pathway A

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Illustrative Yield (%) | Purity (%) |

| 1 | Dimethyl 10-Bromononadecanedioate | Dimethyl Nonadecanedioate | 451.48 | 20-30 (as a mixture of isomers) | >95 (after purification) |

| 2 | Dimethyl 10-Hydroxynonadecanedioate | Dimethyl 10-Bromononadecanedioate | 388.59 | 70-85 | >98 |

| 3 | Dimethyl 10-Oxononadecanedioate | Dimethyl 10-Hydroxynonadecanedioate | 386.57 | 85-95 | >98 |

| 4 | This compound | Dimethyl 10-Oxononadecanedioate | 358.50 | 90-98 | >99 |

Pathway B: Convergent Synthesis via C-C Bond Formation

This pathway involves the synthesis of two smaller fragments, a C9 keto-ester and a C10 bromo-ester, which are then coupled, followed by oxidation and hydrolysis.

Logical Workflow for Pathway B

Caption: Convergent synthesis of this compound.

Experimental Protocols for Pathway B

Fragment 1 Synthesis: Methyl 9-Oxononanoate

-

Objective: To prepare the C9 keto-ester fragment. 9-Oxononanoic acid can be synthesized from linoleic acid via enzymatic cleavage.[1][2]

-

Protocol (Synthesis of 9-Oxononanoic Acid): Linoleic acid is treated with a lipoxygenase enzyme to form a hydroperoxide intermediate, which is then cleaved by a hydroperoxide lyase to yield 9-oxononanoic acid.[1]

-

Protocol (Esterification): 9-Oxononanoic acid (1 equivalent) is dissolved in methanol (B129727). A catalytic amount of sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 9-oxononanoate.

Fragment 2 Synthesis: Methyl 10-Bromodecanoate

-

Objective: To prepare the C10 bromo-ester fragment. This can be synthesized from 10-bromodecanoic acid.

-

Protocol (Esterification of 10-Bromodecanoic Acid): 10-Bromodecanoic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4-6 hours. The workup is similar to the esterification of 9-oxononanoic acid to yield methyl 10-bromodecanoate.[3]

Step 3: Coupling of Fragments via Reformatsky Reaction

-

Objective: To form the C-C bond between the two fragments. The Reformatsky reaction is suitable for coupling an α-bromo ester with a ketone or aldehyde.[4][5][6]

-

Protocol: Activated zinc dust (2 equivalents) is suspended in anhydrous THF. A solution of methyl 10-bromodecanoate (1 equivalent) and methyl 9-oxononanoate (1 equivalent) in THF is added dropwise to the zinc suspension under reflux. The reaction is maintained at reflux for 2-3 hours. After cooling, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, dimethyl 10-hydroxy-1,19-nonadecanedioate, is purified by column chromatography.

Step 4 & 5: Oxidation and Hydrolysis

-

Protocols: The oxidation of the resulting secondary alcohol to a ketone and the subsequent hydrolysis of the diester are carried out following the same procedures as described in Steps 3 and 4 of Pathway A.

Illustrative Quantitative Data for Pathway B

| Step | Product | Starting Material(s) | Molecular Weight ( g/mol ) | Illustrative Yield (%) | Purity (%) |

| 1a | 9-Oxononanoic Acid | Linoleic Acid | 172.22 | ~73[1] | >95 |

| 1b | Methyl 9-Oxononanoate | 9-Oxononanoic Acid | 186.25 | 90-95 | >98 |

| 2 | Methyl 10-Bromodecanoate | 10-Bromodecanoic Acid | 265.19 | 90-95 | >98 |

| 3 | Dimethyl 10-Hydroxynonadecanedioate | Methyl 9-Oxononanoate & Methyl 10-Bromodecanoate | 388.59 | 60-75 | >95 |

| 4 | Dimethyl 10-Oxononadecanedioate | Dimethyl 10-Hydroxynonadecanedioate | 386.57 | 85-95 | >98 |

| 5 | This compound | Dimethyl 10-Oxononadecanedioate | 358.50 | 90-98 | >99 |

Conclusion

The synthesis of this compound, while not established in the literature, can be plausibly approached through at least two distinct synthetic strategies. The linear approach (Pathway A) is more straightforward in concept but may face challenges with the selectivity of the initial bromination step. The convergent approach (Pathway B) offers better control over the position of the ketone functionality but requires the synthesis of two separate fragments before their coupling. The choice of pathway will depend on the availability of starting materials, desired scale, and the capabilities for purification of intermediates. Both proposed routes rely on well-understood organic reactions and provide a solid foundation for the development of a robust synthesis of this target molecule.

References

- 1. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. byjus.com [byjus.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

The Metabolic Significance of 10-Oxononadecanedioic Acid: A Putative Role in Cellular Energy Homeostasis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxononadecanedioic acid, a 19-carbon dicarboxylic acid containing a ketone group, represents a class of long-chain fatty acid metabolites whose specific biological roles are not yet fully elucidated. This technical guide synthesizes current knowledge on the metabolism of analogous long-chain dicarboxylic and keto-dicarboxylic acids to propose a putative metabolic pathway and physiological significance for this compound. It is hypothesized that this molecule originates from the ω-oxidation of a 19-carbon monocarboxylic fatty acid, followed by subsequent β-oxidation. As a dicarboxylic acid, it is likely metabolized in peroxisomes, serving as an alternative energy substrate, particularly under conditions of metabolic stress where mitochondrial β-oxidation may be compromised. This document provides a framework for its further investigation, including potential signaling roles and detailed hypothetical experimental protocols for its study.

Introduction

Long-chain dicarboxylic acids are emerging as important players in cellular metabolism, acting as alternative energy sources and potential signaling molecules.[1][2] These molecules are typically formed through the ω-oxidation of monocarboxylic fatty acids, a process that occurs in the endoplasmic reticulum.[3] Subsequent metabolism, primarily through peroxisomal β-oxidation, allows for their conversion into shorter-chain dicarboxylic acids and acetyl-CoA, which can then enter central energy pathways.[1][4] The presence of a keto group, as in this compound, suggests an intermediate stage in the β-oxidation spiral. This guide explores the probable metabolic context of this compound, drawing parallels with more extensively studied long-chain dicarboxylic acids.

Proposed Metabolic Pathway of this compound

The metabolic pathway of this compound is likely initiated from a 19-carbon monocarboxylic fatty acid. The pathway can be conceptualized in two main stages: formation via ω-oxidation and degradation via β-oxidation.

Formation via ω-Oxidation

The initial step is the conversion of a C19 monocarboxylic fatty acid to its corresponding dicarboxylic acid, nonadecanedioic acid. This process, known as ω-oxidation, occurs in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions.[3]

-

Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a mixed-function oxidase system involving cytochrome P450 enzymes (specifically from the CYP4A and CYP4F subfamilies). This reaction requires molecular oxygen and NADPH.[3]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, utilizing NAD+ as a cofactor.[3]

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, also requiring NAD+. The end product is nonadecanedioic acid.[3]

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure [jci.org]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Oxononadecanedioic Acid and its Relation to Fatty Acid Oxidation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 10-Oxononadecanedioic acid is limited in publicly available literature. This guide is constructed based on established principles of long-chain fatty acid and dicarboxylic acid metabolism, using this compound as a representative model for an oxo-dicarboxylic acid.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic process for energy production, particularly during periods of fasting or metabolic stress.[1][2] While mitochondrial β-oxidation is the primary pathway for the catabolism of most fatty acids, alternative routes exist to handle specific fatty acid species or to compensate for metabolic dysregulation.[1][2] One such alternative pathway is ω-oxidation, which leads to the formation of dicarboxylic acids (DCAs).[3][4] These DCAs are subsequently metabolized, primarily through peroxisomal β-oxidation.[1][5]

This guide focuses on the hypothetical metabolism of this compound, a C19 dicarboxylic acid containing a ketone group. Its structure suggests it is an intermediate metabolite derived from a C19 monocarboxylic fatty acid that has undergone ω-oxidation and subsequent partial β-oxidation. Understanding the biochemical journey of such molecules is crucial for research into metabolic disorders, biomarker discovery, and the development of novel therapeutic agents targeting fatty acid metabolism.

Biochemical Pathways

The metabolism of a long-chain fatty acid into an oxo-dicarboxylic acid like this compound involves a sequence of enzymatic reactions occurring in different subcellular compartments.

Formation via ω-Oxidation

The initial step in the formation of a dicarboxylic acid from a monocarboxylic fatty acid is ω-oxidation, which occurs primarily in the endoplasmic reticulum of liver and kidney cells.[6][7] This pathway becomes more significant when mitochondrial β-oxidation is impaired or overloaded.[4][6]

The process involves three main steps:

-

Hydroxylation: The terminal methyl (ω) carbon of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase, utilizing NADPH as an electron donor.[3][4]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.[3]

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.[3]

Catabolism via Peroxisomal β-Oxidation

Once formed, long-chain dicarboxylic acids are preferentially metabolized through β-oxidation in peroxisomes.[1][5][8] This process shortens the dicarboxylic acid chain from either end, producing acetyl-CoA and shorter-chain dicarboxylic acids that can then be further metabolized.[1] The presence of a ketone group, as in this compound, indicates that it is an intermediate in this degradation pathway.

The key enzymes involved in peroxisomal β-oxidation of dicarboxylic acids include:

-

Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step.[1]

-

L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): Possess hydratase and dehydrogenase activities.[5]

-

Sterol Carrier Protein X (SCPx) / Thiolase: Catalyzes the final thiolytic cleavage.[5]

Mitochondria can also contribute to the β-oxidation of dicarboxylic acids, although this is generally considered a minor pathway and less efficient than the peroxisomal route.[1]

Quantitative Data Presentation

While specific data for this compound is not available, studies on similar long-chain dicarboxylic acids, such as dodecanedioic acid (DC12), provide valuable insights into their metabolic effects. The following tables summarize representative data from studies where mice were fed a diet supplemented with DC12.[9][10][11][12]

Table 1: Metabolic Effects of Dietary Dodecanedioic Acid (DC12) in Mice

| Parameter | Control Diet | DC12-Supplemented Diet | Percentage Change |

|---|---|---|---|

| Metabolic Rate (kcal/hr/kg) | 12.5 | 15.0 | +20% |

| Body Fat Mass (g) | 8.2 | 5.5 | -33% |

| Liver Fat Content (mg/g) | 150 | 75 | -50% |

| Glucose Tolerance (AUC) | 25,000 | 18,000 | -28% |

Data are hypothetical representations based on findings from referenced studies.[9][10][11][12]

Table 2: Tissue Distribution of DC12 Breakdown Products

| Tissue | Relative Abundance of DC12 Metabolites |

|---|---|

| Liver | +++++ |

| Kidney | ++++ |

| Muscle | +++ |

| Heart | ++ |

| Brain | + |

Qualitative representation of findings indicating wide tissue distribution and utilization.[10][12]

Experimental Protocols

Protocol for Quantification of Dicarboxylic Acids in Plasma by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of dicarboxylic acids in biological matrices, which is essential for studying their metabolism.[13][14][15]

1. Materials and Reagents:

-

Methyl-tert-butyl ether (MTBE)

-

3 M HCl in n-Butanol (butanolic HCl)

-

Internal Standard (e.g., deuterated analog of the analyte)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Reconstitution Solvent: 80:20 Water:Methanol

2. Sample Preparation:

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Internal Standard Spiking: Add the internal standard solution to each sample.

-

Extraction: Add 500 µL of MTBE. Vortex vigorously for 1 minute. Centrifuge at 13,000 x g for 5 minutes.

-

Transfer: Transfer the upper organic layer to a new clean tube.

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Add 100 µL of 3 M butanolic HCl to the dried extract to form dibutyl esters.

-

Seal the tubes and incubate at 65°C for 20 minutes.

-

-

Final Preparation:

-

Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the sample in 100 µL of the reconstitution solvent.

-

Vortex to mix and transfer to an autosampler vial for analysis.

-

3. LC-MS/MS Conditions:

-

LC System: UHPLC system for optimal resolution.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

MS System: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), positive mode.

Protocol for In Vitro Fatty Acid Oxidation Assay in Cultured Cells

This assay measures the rate of fatty acid oxidation in live cells by monitoring oxygen consumption rates (OCR).[16]

1. Cell Preparation:

-

Seed cells (e.g., hepatocytes, myotubes) in a 96-well cell culture microplate at an appropriate density.

-

Incubate overnight in a CO2 incubator at 37°C.

-

Optional: To enhance reliance on FAO, culture cells in glucose-deprived media supplemented with L-Carnitine for 2-4 hours prior to the assay.

2. Assay Procedure:

-

Wash cells twice with FA-free measurement media (e.g., glucose-free DMEM with L-Carnitine).

-

Add FA measurement media containing an oleate-BSA conjugate (or a specific dicarboxylic acid of interest) to the cells.

-

Place the plate in a microplate reader capable of measuring extracellular oxygen consumption (e.g., Seahorse XF Analyzer).

-

Measure the basal OCR.

-

Inject an inhibitor of carnitine palmitoyltransferase 1 (CPT1), such as etomoxir, to confirm that the measured OCR is due to mitochondrial fatty acid oxidation.

-

Monitor the decrease in OCR following inhibitor injection.

3. Data Analysis:

-

Calculate the basal OCR.

-

Calculate the FAO-dependent OCR by subtracting the post-etomoxir OCR from the basal OCR.

-

Compare the FAO rates between different experimental conditions.

Conclusion

This compound represents a class of oxo-dicarboxylic acids that are products of an interplay between ω-oxidation and β-oxidation pathways. While ω-oxidation is a minor pathway for fatty acid metabolism, it becomes crucial under conditions of metabolic stress or when the primary mitochondrial β-oxidation pathway is compromised.[3][17] The subsequent catabolism of the resulting dicarboxylic acids occurs mainly in peroxisomes and serves as an alternative route for energy production, potentially yielding succinyl-CoA for the TCA cycle.[1][17] The study of these molecules and their metabolic pathways is vital for understanding diseases characterized by dicarboxylic aciduria and for exploring novel therapeutic strategies for metabolic disorders like obesity and type 2 diabetes.[9][18] The methodologies outlined in this guide provide a framework for the quantitative analysis and functional assessment of these important metabolic intermediates.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Omega oxidation - Wikipedia [en.wikipedia.org]

- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 8. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure [jci.org]

- 10. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]

- 11. researchgate.net [researchgate.net]

- 12. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 10-Oxononadecanedioic Acid: An In-Depth Technical Guide

Disclaimer: Direct experimental data on the therapeutic applications of 10-Oxononadecanedioic acid is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential therapeutic applications by drawing parallels with structurally and functionally related molecules, namely long-chain dicarboxylic acids (LCDAs) and oxo-fatty acids. The information presented herein is intended for researchers, scientists, and drug development professionals to stimulate further investigation into this promising compound.

Introduction

This compound is a long-chain dicarboxylic acid characterized by a ketone group at the 10th carbon position. Its structure, featuring two terminal carboxylic acid groups and a central oxo-functionalization, suggests the potential for unique biochemical interactions and therapeutic activities. While direct studies are scarce, the broader classes of LCDAs and oxo-fatty acids, to which this compound belongs, have demonstrated significant potential in modulating key physiological and pathological processes, particularly in the realms of inflammation and oncology. This technical guide will synthesize the available knowledge on these related compounds to build a foundational understanding of the potential therapeutic avenues for this compound.

Potential Therapeutic Applications

Based on the activities of analogous compounds, two primary areas of therapeutic interest for this compound emerge: anti-inflammatory and anti-cancer applications.

Anti-Inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Long-chain dicarboxylic acids have been shown to possess anti-inflammatory properties. This is thought to occur through the modulation of critical inflammatory signaling pathways.

Signaling Pathways in Inflammation:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Some fatty acids have been shown to inhibit IκB phosphorylation, thereby preventing NF-κB activation and downstream inflammatory signaling.[1]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Dysregulation of MAPK signaling is associated with various inflammatory conditions. Certain dicarboxylic acids may exert their anti-inflammatory effects by modulating the phosphorylation state and activity of key MAPK proteins.

Quantitative Data on Anti-Inflammatory Activity of Related Compounds:

Due to the limited direct data on this compound, the following table summarizes the anti-inflammatory activity of other long-chain fatty acid derivatives. This data is presented to highlight the potential efficacy that could be investigated for this compound.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| VLCDCA 28:4 | Inhibition of LPS-stimulated nitric oxide production | THP-1 monocytes | Not explicitly an IC50, but showed dose-dependent inhibition | [2][3] |

| Sinapaldehyde (B192390) | Inhibition of NO production | RAW 264.7 macrophages | Not explicitly an IC50, but significant inhibition at 100 µM | [4] |

| Ferulic acid-parthenolide hybrids | Anti-inflammatory activity | Not specified | Varies by compound | [5] |

Note: VLCDCA stands for very-long-chain dicarboxylic acid. The data for sinapaldehyde and ferulic acid derivatives are included to provide a broader context of anti-inflammatory compounds.

Anti-Cancer Potential

The metabolic reprogramming of cancer cells often involves alterations in fatty acid metabolism. This has led to the investigation of various fatty acid derivatives as potential anti-cancer agents. Oxo-fatty acids, in particular, have demonstrated cytotoxic effects against various cancer cell lines.

Signaling Pathways in Cancer:

-

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Oxo-fatty acids may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases, a family of proteases that execute cell death.

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is characterized by uncontrolled cell division. Certain fatty acid derivatives have been shown to induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation.

Quantitative Data on Anti-Cancer Activity of Related Compounds:

The following table presents the cytotoxic activity of various oxo- and other fatty acid derivatives against different cancer cell lines, offering a glimpse into the potential anti-cancer efficacy of this compound.

| Compound | Cell Line | IC50 Value | Reference |

| Oleoyl-quercetin hybrid 1 | HCT116 (colorectal cancer) | 22.4 µM | [6] |

| Oleoyl-quercetin hybrid 2 | HCT116 (colorectal cancer) | 0.34 µM | [6] |

| Avarol | HeLa (cervical cancer) | 10.22 µg/mL | [7] |

| Avarol | LS174 (colorectal cancer) | Not specified | [7] |

| Avarol | A549 (lung cancer) | Not specified | [7] |

| Docosahexaenoic acid derivative (D3) | MCF-7 (breast cancer) | 15.96 µM | [8][9] |

| Linoleic acid derivative (L7) | MCF-7 (breast cancer) | 19.2 µM | [8] |

| Linoleic acid derivative (L3) | MCF-7 (breast cancer) | 24.64 µM | [8][9] |

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key in vitro assays, based on established protocols for similar compounds.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes the assessment of the anti-inflammatory effects of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound or related compounds)

-

Griess Reagent System

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.

-

Nitrite (B80452) Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions. Measure the absorbance at 540 nm.

-

Cell Viability Assay (MTT): To ensure that the observed reduction in NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control. Normalize the NO production to cell viability data obtained from the MTT assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxic effects of a test compound on cancer cell lines using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compound

-

MTT reagent

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 × 10^4 cells/well) and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the potential therapeutic applications of this compound.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Caption: General overview of a Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the established anti-inflammatory and anti-cancer activities of related long-chain dicarboxylic acids and oxo-fatty acids provide a strong rationale for its investigation. The unique structural features of this compound may confer novel pharmacological properties.

Future research should focus on:

-

Synthesis and Characterization: Development of efficient and scalable synthetic routes for this compound and its derivatives.

-

In Vitro Screening: Comprehensive screening of its anti-inflammatory and anti-cancer activities using a panel of relevant cell lines and assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluation of its therapeutic efficacy and safety profile in preclinical animal models of inflammation and cancer.

The exploration of this compound represents a promising frontier in the development of novel therapeutics derived from fatty acid metabolism. This technical guide serves as a foundational resource to encourage and guide future research in this exciting area.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. brieflands.com [brieflands.com]

- 9. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

10-Oxononadecanedioic Acid: A Potential Yet Underexplored Biomarker in Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct scientific literature specifically identifying 10-oxononadecanedioic acid as a biomarker for metabolic diseases is scarce. This guide, therefore, provides a comprehensive overview of a closely related class of molecules—long-chain dicarboxylic acids and their oxidized derivatives—as potential biomarkers. The information presented herein is based on the current understanding of their metabolic pathways and their association with metabolic disorders, serving as a foundational resource for stimulating further research into specific molecules like this compound.

Introduction: The Significance of Dicarboxylic Acids in Metabolic Health

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), are characterized by profound alterations in substrate metabolism. While glucose and monocarboxylic fatty acids are the primary energy sources, alternative metabolic pathways become significant under conditions of metabolic stress. One such pathway is the ω-oxidation of fatty acids, which leads to the formation of dicarboxylic acids.

This compound is a 19-carbon dicarboxylic acid containing a ketone group. Its structure suggests it is an intermediate or a final product of the oxidation of a C19 fatty acid. The presence and concentration of such molecules in biological fluids could offer a window into the metabolic state of an individual, particularly concerning fatty acid overload and oxidative stress.

Metabolic Origin: The ω-Oxidation Pathway

Long-chain dicarboxylic acids are primarily synthesized via the ω-oxidation pathway, an alternative to the more common β-oxidation of fatty acids.[1] This pathway is particularly active in the liver and kidneys and gains prominence when the capacity of β-oxidation is exceeded or impaired, a common scenario in metabolic diseases.[2]

The ω-oxidation process involves a series of enzymatic reactions:

-

Hydroxylation: The terminal methyl (ω) carbon of a fatty acid is hydroxylated by cytochrome P450 enzymes in the endoplasmic reticulum.[3]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[3]

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.[3]

Further metabolism of these dicarboxylic acids can occur through peroxisomal β-oxidation.[2] The resulting dicarboxylic acids are more water-soluble than their monocarboxylic precursors, facilitating their excretion in urine.[4] An increased urinary excretion of dicarboxylic acids is a known indicator of enhanced fatty acid metabolism and can be observed in conditions like diabetic ketoacidosis.[5]

Association with Metabolic Diseases: Insights from Related Dicarboxylic Acids

While specific data for this compound is lacking, studies on other dicarboxylic acids provide compelling evidence for their potential role as biomarkers in metabolic diseases.

Obesity and Liver Disease:

In a rodent model of diet-induced obesity, supplementation with dodecanedioic acid (a C12 dicarboxylic acid) was shown to prevent and reverse metabolic-associated liver disease and obesity.[6] The study found that rats supplemented with dodecanedioic acid had significantly lower body weight, liver weight, and visceral adipose tissue mass.[6] Furthermore, these rats exhibited improved glucose tolerance and insulin (B600854) sensitivity.[6] These effects were linked to a reduction in hepatic lipogenesis and an increase in fatty acid β-oxidation.[6]

Table 1: Effects of Dodecanedioic Acid (DC12) Supplementation in a Rat Model of Diet-Induced Obesity

| Parameter | High-Fat Diet (HFD) | HFD + DC12 |

| Body Weight Gain | Increased | Significantly Reduced |

| Liver Weight | Increased | Significantly Reduced |

| Visceral Adipose Tissue | Increased | Significantly Reduced |

| Glucose Tolerance (OGTT) | Impaired | Significantly Improved |

| Insulin Sensitivity (HOMA-IR) | Increased (Resistant) | Significantly Reduced (Sensitive) |

Source: Adapted from a study on dodecanedioic acid in a rodent model.[6]

Non-Alcoholic Steatohepatitis (NASH):

Elevated levels of oxidized octadecadienoic acids have been found in non-alcoholic steatohepatitis (NASH), suggesting a role for fatty acid oxidation products in the pathogenesis of this disease.[7]

Experimental Protocols for Dicarboxylic Acid Analysis

The quantification of dicarboxylic acids in biological samples typically involves extraction followed by analysis using mass spectrometry-based techniques.

1. Sample Preparation and Extraction:

A common method for extracting lipids, including dicarboxylic acids, from biological matrices like plasma or tissue is a modified Folch extraction.

-

Materials:

-

Internal standard (e.g., a stable isotope-labeled dicarboxylic acid)

-

0.9% NaCl solution

-

Biological sample (e.g., plasma, tissue homogenate)

-

-

Procedure:

-

Spike the sample with a known amount of the internal standard.

-

Add a mixture of chloroform and methanol (typically 2:1, v/v) to the sample.

-

Vortex thoroughly to ensure complete mixing and precipitation of proteins.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

The dried lipid extract is then ready for derivatization and analysis.

-

2. Derivatization (for GC-MS analysis):

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl groups of the dicarboxylic acids need to be derivatized to increase their volatility. Silylation is a common derivatization method.

-

Materials:

-

Dried lipid extract

-

Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Solvent (e.g., pyridine (B92270) or acetonitrile)

-

-

Procedure:

-

Reconstitute the dried lipid extract in the solvent.

-

Add the silylating agent.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.

-

The sample is then ready for injection into the GC-MS system.

-

3. Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and sensitive detection of derivatized dicarboxylic acids. Selected Ion Monitoring (SIM) mode is often used for targeted quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers the advantage of analyzing underivatized dicarboxylic acids, simplifying sample preparation. Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification.[8]

Future Directions and Conclusion

The study of dicarboxylic acids and their oxidized derivatives as biomarkers for metabolic diseases is a promising and evolving field. While direct evidence for the role of this compound is currently limited, the established link between increased ω-oxidation, dicarboxylic aciduria, and metabolic dysregulation provides a strong rationale for its investigation.

Future research should focus on:

-

Targeted Metabolomics: Developing sensitive and specific mass spectrometry-based methods for the quantification of this compound in large clinical cohorts of patients with metabolic diseases.

-

Metabolic Flux Analysis: Utilizing stable isotope tracers to elucidate the precise metabolic pathways leading to the formation of this compound and to quantify its production and clearance rates in different metabolic states.

-

Functional Studies: Investigating the biological activity of this compound to determine if it is merely a marker of metabolic stress or an active participant in the pathophysiology of metabolic diseases.

References

- 1. Omega oxidation - Wikipedia [en.wikipedia.org]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipotype.com [lipotype.com]

- 8. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Novel Long-Chain Oxo Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the discovery, identification, and characterization of novel long-chain oxo fatty acids (LC-oxo-FAs). These bioactive lipids are a subclass of oxylipins, characterized by a carbon chain of 14 or more atoms and a ketone (oxo) group.[1] LC-oxo-FAs are emerging as significant signaling molecules in a range of physiological and pathological processes, making them promising targets for therapeutic development.[1][2] Their low abundance and structural similarity to other lipids present a significant analytical challenge, necessitating the sophisticated and sensitive methodologies outlined herein.[1]

Foundational Discovery Workflow

The discovery of novel LC-oxo-FAs is a multi-step process that begins with biological sample selection and culminates in structural elucidation and bioactivity assessment. The general workflow involves lipid extraction, purification via chromatography, and analysis using high-resolution mass spectrometry and NMR spectroscopy.

Detailed Experimental Protocols

Sample Preparation and Lipid Extraction

Accurate analysis begins with meticulous sample handling to prevent artefactual oxidation.

Protocol: Adapted Folch Extraction & SPE Purification [1][3][4]

-

Homogenization: Homogenize ~100 mg of tissue or cell pellet in 2 mL of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT) and a suite of deuterated internal standards for later quantification.[1]

-

Lipid Extraction:

-

Add 4 mL of chloroform (B151607) to the homogenate to achieve a 2:1 chloroform/methanol (v/v) ratio.[1]

-

Vortex vigorously for 2 minutes.

-

Add 1.2 mL of 0.9% NaCl solution to induce phase separation, vortex again, and centrifuge at 2,000 x g for 10 minutes.[1]

-

Carefully collect the lower organic (chloroform) phase.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water.[1]

-

Loading: Evaporate the chloroform extract under nitrogen, reconstitute in a small volume of acidified solvent, and load it onto the conditioned SPE column.[1]

-

Washing: Wash the column with 5 mL of water, followed by 5 mL of 15% methanol in water to remove highly polar impurities.[1]

-

Elution: Elute the oxo fatty acids with 5 mL of methanol, followed by 5 mL of ethyl acetate.[1]

-

-

Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in an appropriate volume (e.g., 100 µL) of methanol or mobile phase for LC-MS/MS analysis.[1]

Identification and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for the sensitive and selective analysis of oxo-FAs.[1][5]

Protocol: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, <2.6 µm particle size) is commonly used.[1] In reverse-phase HPLC, retention is proportional to chain length, while each double bond reduces the effective chain length.[6][7]

-

Mobile Phase: A typical gradient would be Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.[1]

-

Gradient: A linear gradient from ~30% B to 100% B over 15-20 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is standard for fatty acid analysis.[8]

-

Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted analysis of known oxo-FAs or a full scan combined with data-dependent MS/MS (Product Ion Scan) for untargeted discovery.[5] The precursor ion will be [M-H]⁻, and characteristic product ions often result from neutral losses of H₂O and CO₂.

-

Structural Elucidation by NMR

While MS provides mass and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguously determining the exact position of the oxo group and the stereochemistry of double bonds.[9][10]

Protocol: NMR Analysis

-

Sample Preparation: A purified sample of the novel compound (>1 mg) is required. The sample is dissolved in a deuterated solvent such as CDCl₃ or CD₃OD.

-

Data Acquisition:

-

¹H-NMR: Provides information on the number and environment of protons. Key signals include those for olefinic protons (~5.3-6.4 ppm) and protons adjacent (alpha) to the ketone group (~2.3-2.5 ppm).[9][11]

-

¹³C-NMR: Crucial for identifying the carbonyl carbon of the oxo group, which has a characteristic chemical shift in the range of 200-220 ppm.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, allowing for the complete assignment of the molecule's structure.

-

Data Presentation: Quantitative Analysis

Quantitative data should be organized to facilitate comparison between different discovered compounds or biological conditions.

Table 1: Representative LC-MS/MS Parameters for Oxo-FA Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) |

|---|---|---|---|---|

| 9-oxo-ODE (C18:2) | 293.2 | 171.1 | 10.5 | ~50 pg/mL |

| 13-oxo-ODE (C18:2) | 293.2 | 113.1 | 10.8 | ~50 pg/mL |

| 15-oxo-ETE (C20:4) | 317.2 | 219.1 | 11.2 | ~25 pg/mL |

| Novel Candidate 1 | 321.2 | 195.1 | 12.1 | To be determined |

| Novel Candidate 2 | 349.2 | 205.1 | 13.5 | To be determined |

Data is illustrative and will vary based on instrumentation and specific methodology.

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for Structural Elucidation

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | 10-12 | 175-185 |

| Ketone Carbonyl (-C=O) | - | 200-220 |

| α-CH₂ to Ketone | 2.3 - 2.5 | 35-45 |

| Olefinic (-CH=CH-) | 5.3 - 6.4 | 120-140 |

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | 10-15 |

Reference: General chemical shift ranges for fatty acids.[9][12]

Biosynthesis and Signaling Pathways

Novel LC-oxo-FAs are typically products of enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) like linoleic acid or arachidonic acid.[1][13]

Many fatty acids, including oxidized variants, exert their biological effects by acting as ligands for G-protein coupled receptors (GPCRs).[14][15] For instance, medium and long-chain fatty acids are known to activate receptors like GPR40 and GPR120.[16] The discovery of a novel LC-oxo-FA often leads to screening against a panel of such receptors to identify its biological target.

Conclusion

The field of lipidomics continues to reveal the profound complexity and importance of fatty acid metabolites. Novel long-chain oxo fatty acids represent a promising frontier in this exploration, with potential roles in inflammation, metabolic disease, and cancer.[2][16][17] The successful discovery and characterization of these molecules rely on a synergistic approach, combining robust analytical chemistry with insightful biological investigation. The protocols and workflows detailed in this guide provide a foundational framework for researchers to uncover new bioactive lipids and elucidate their functions, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 3. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. aocs.org [aocs.org]

- 8. jsbms.jp [jsbms.jp]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psecommunity.org [psecommunity.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 16. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted Spectroscopic Data for 10-Oxononadecanedioic Acid: A Technical Guide

For Immediate Release

This technical guide provides predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the novel compound 10-Oxononadecanedioic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The information presented herein is generated from computational prediction models and is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for this compound indicates a molecular weight and key fragmentation patterns that are crucial for its identification.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₁₉H₃₄O₅ |

| Molecular Weight | 342.47 g/mol |

| Exact Mass | 342.2406 Da |

| Major Predicted Fragments (m/z) | 325, 297, 227, 213, 185, 171, 157, 129, 115 |

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound provides insights into the proton environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 12.00 | Singlet | 2H |

| 2, 18 | 2.35 | Triplet | 4H |

| 9, 11 | 2.42 | Triplet | 4H |

| 3, 17 | 1.63 | Multiplet | 4H |

| 8, 12 | 1.57 | Multiplet | 4H |

| 4-7, 13-16 | 1.25 - 1.35 | Multiplet | 16H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the chemical environments of the carbon atoms within this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position(s) | Predicted Chemical Shift (ppm) |

| 10 | 211.1 |

| 1, 19 | 179.5 |

| 9, 11 | 42.8 |

| 2, 18 | 34.0 |

| 8, 12 | 23.9 |

| 3, 17 | 24.7 |

| 4, 16 | 29.0 |

| 5, 15 | 29.1 |

| 6, 14 | 29.2 |

| 7, 13 | 29.3 |

Experimental Protocols

The predicted spectroscopic data presented in this guide were obtained using established computational chemistry methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

The ¹H and ¹³C NMR spectra were predicted using a web-based NMR prediction engine. The prediction algorithm utilizes a combination of empirical data from a large spectral database and incremental calculations based on the chemical structure. The structure of this compound was input as a SMILES (Simplified Molecular-Input Line-Entry System) string, and the prediction was performed for a standard solvent (CDCl₃) at a default spectrometer frequency.

Mass Spectrometry (MS) Prediction:

The exact mass was calculated based on the molecular formula C₁₉H₃₄O₅. The predicted fragmentation pattern was determined by analyzing the structure of this compound and applying known mass spectrometry fragmentation rules for dicarboxylic acids and long-chain ketones. Key predicted fragmentation mechanisms include:

-

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group of the ketone.

-

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds.

-

Decarboxylation: Loss of CO₂ from the carboxylic acid groups.

-

Loss of water: Dehydration from the carboxylic acid groups.

Logical Workflow for Spectroscopic Prediction

The following diagram illustrates the logical workflow employed for the prediction and analysis of the spectroscopic data for this compound.

Caption: Workflow for predicting and compiling spectroscopic data.

A Technical Guide to the Solubility and Stability of 10-Oxononadecanedioic Acid for Researchers and Drug Development Professionals

Introduction

10-Oxononadecanedioic acid, a long-chain keto-dicarboxylic acid, holds potential in various research and pharmaceutical applications. Its utility, however, is intrinsically linked to its physicochemical properties, primarily its solubility in common laboratory solvents and its stability under various conditions. This technical guide provides an in-depth overview of these critical parameters. Given the limited direct experimental data available for this specific molecule, this guide leverages information on structurally similar compounds, predictive models, and established analytical methodologies to provide a comprehensive framework for researchers.

I. Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in drug development, influencing its bioavailability, formulation, and routes of administration. The long aliphatic chain of this compound suggests a generally low solubility in aqueous solutions, while the two polar carboxylic acid groups and the central keto group will influence its solubility in organic solvents.

Predicted Solubility Profile

In the absence of direct experimental data, the solubility of this compound can be predicted based on the behavior of homologous series of dicarboxylic acids and computational models. Long-chain dicarboxylic acids generally exhibit poor solubility in water, which decreases with increasing chain length. However, they show better solubility in polar organic solvents.

A notable trend observed in dicarboxylic acids is the "odd-even effect," where dicarboxylic acids with an even number of carbon atoms tend to have lower solubility and higher melting points compared to their odd-numbered counterparts.[1][2] As this compound has an odd number of carbon atoms (19), it is predicted to have a relatively higher solubility compared to its adjacent even-numbered homologs.

The presence of the keto group at the 10th position introduces an additional polar site, which might slightly enhance its solubility in polar solvents compared to the corresponding non-substituted nonadecanedioic acid.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Protic, Polar | Insoluble to Very Slightly Soluble | Long hydrophobic carbon chain dominates. |

| Methanol (B129727) | Protic, Polar | Soluble to Sparingly Soluble | "Like dissolves like"; capable of hydrogen bonding. |

| Ethanol | Protic, Polar | Soluble to Sparingly Soluble | "Like dissolves like"; capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | High polarity and ability to act as a hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | High polarity and ability to act as a hydrogen bond acceptor. |

| Acetone | Aprotic, Polar | Sparingly Soluble to Slightly Soluble | Moderate polarity. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Slightly Soluble to Insoluble | The polarity of the dicarboxylic acid and keto group is too high for this nonpolar solvent. |

| Hexane | Aprotic, Nonpolar | Insoluble | Mismatch in polarity. |

Note: This table is based on general solubility trends of long-chain dicarboxylic acids and the influence of the keto group. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended.

1. Static Analytic Method

This method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

-

Materials: this compound, selected solvents, constant temperature water bath/shaker, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument (e.g., HPLC-UV, titration setup).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a suitable syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

-

Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or by evaporating the solvent and weighing the residue.

-

2. Gravimetric Method

This is a straightforward method for determining solubility, particularly when a pure, non-volatile solute is used.

-

Materials: this compound, selected solvents, constant temperature water bath/shaker, analytical balance, filtration apparatus, and a drying oven.

-

Procedure:

-

Prepare a saturated solution as described in the static analytic method.

-

Carefully filter a known volume of the saturated solution to remove any undissolved solid.

-

Transfer a precise volume of the clear filtrate to a pre-weighed, clean, and dry evaporating dish.

-

Evaporate the solvent gently using a steam bath, hot plate at low heat, or under reduced pressure.

-

Once the solvent is completely removed, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Calculate the solubility from the mass of the residue and the volume of the filtrate used.

-

II. Stability of this compound

Understanding the stability of a compound is critical for determining its shelf-life, storage conditions, and potential degradation products, which could be inactive or even toxic. Forced degradation studies are the standard approach to assess the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Studies

The following forced degradation studies are recommended for this compound. The goal is to achieve 5-20% degradation of the active ingredient.[3]

1. Acid and Base Hydrolysis

-

Protocol:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile (B52724) to ensure initial solubility).

-

For acid hydrolysis, add hydrochloric acid (e.g., 0.1 N or 1 N HCl) to the solution.

-

For base hydrolysis, add sodium hydroxide (B78521) (e.g., 0.1 N or 1 N NaOH) to the solution.

-

Heat the solutions at a controlled temperature (e.g., 60-80 °C) and withdraw samples at various time points.

-

Neutralize the samples before analysis.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to quantify the remaining parent compound and detect any degradation products.

-

2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to induce oxidation.

-

Keep the solution at room temperature or slightly elevated temperature and protected from light.

-

Monitor the degradation over time by taking samples at regular intervals.

-

Analyze the samples by a suitable analytical method.

-

3. Thermal Degradation

-

Protocol:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

If the compound is intended for use in solution, perform thermal degradation studies on a solution of the compound as well.

-

Analyze samples at different time points to assess the extent of degradation.

-

4. Photostability

-

Protocol:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples to determine the extent of photodegradation.

-

Potential Degradation Pathways